
2-(P-Tolyl)pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(P-Tolyl)pyrazole-3-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a p-tolyl group at the 2-position and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(P-Tolyl)pyrazole-3-carbaldehyde typically involves the reaction of p-tolylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to formylation to introduce the aldehyde group at the 3-position. The reaction conditions often involve the use of formylating agents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(P-Tolyl)pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, due to the electron-donating effect of the p-tolyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: 2-(P-Tolyl)pyrazole-3-carboxylic acid.
Reduction: 2-(P-Tolyl)pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(P-Tolyl)pyrazole-3-carbaldehyde largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the pyrazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
2-(P-Tolyl)pyrazole-3-carboxylic acid: An oxidized form of 2-(P-Tolyl)pyrazole-3-carbaldehyde with similar structural features but different reactivity.
2-(P-Tolyl)pyrazole-3-methanol: A reduced form with an alcohol group instead of an aldehyde group.
1-(P-Tolyl)-3-(4-pyridyl)pyrazole: A derivative with a pyridyl group, showing different biological activities.
Uniqueness
This compound is unique due to the presence of both an aldehyde group and a p-tolyl group on the pyrazole ring, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(4-methylphenyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-9-2-4-10(5-3-9)13-11(8-14)6-7-12-13/h2-8H,1H3 |
InChI Key |
AWJICDHIZZABNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


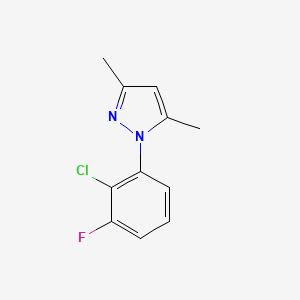
![7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13290693.png)
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13290700.png)
![8-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13290713.png)
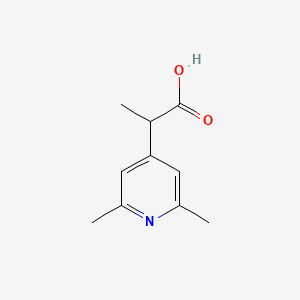
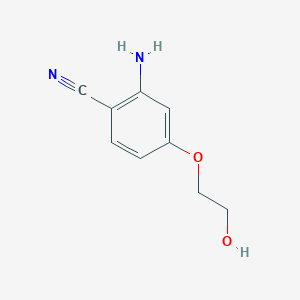
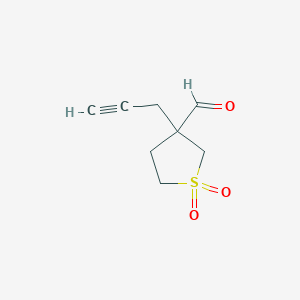
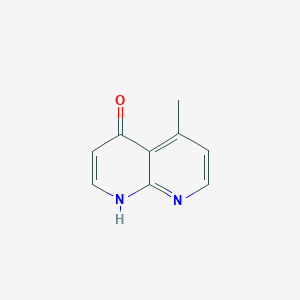
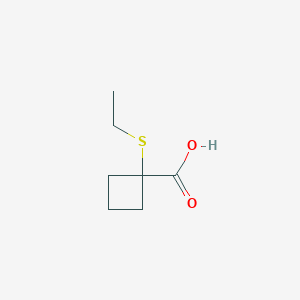
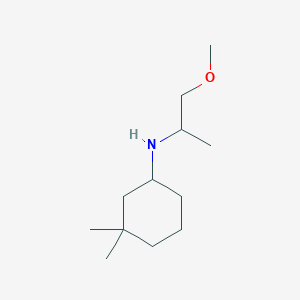
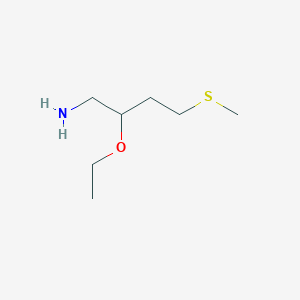
![3-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13290753.png)
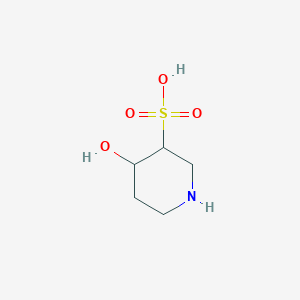
![2-Cyanospiro[3.6]decane-2-carboxylic acid](/img/structure/B13290756.png)
